Ethyl 8-methoxyquinoline-6-carboxylate

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Selectivity Profiling

Select this specific 8-methoxyquinoline-6-carboxylate ester for your SAR program because its unique C6-ester/C8-methoxy substitution pattern—absent in generic 2-, 3-, or 4-substituted quinolines—directly governs MAO-B selectivity (IC₅₀ = 12 nM) and AChE dual-activity (IC₅₀ = 1200 nM). The ethyl ester serves as a proven synthetic handle for reduction to the primary alcohol, enabling rapid library expansion. Each batch is verified for ≥98% purity, preserving critical lipophilicity and target-binding kinetics that random analogs cannot replicate.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B12951400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-methoxyquinoline-6-carboxylate
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)OC
InChIInChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-14-12(9)11(8-10)16-2/h4-8H,3H2,1-2H3
InChIKeySGFVGHZJCWXVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-Methoxyquinoline-6-carboxylate: Procurement-Grade Quinoline Scaffold for Targeted Inhibitor Development and Synthetic Diversification


Ethyl 8-methoxyquinoline-6-carboxylate (CAS 1255527-16-2) is a bicyclic heteroaromatic compound of the quinoline family, characterized by a methoxy substituent at the C8 position and an ethyl carboxylate ester at the C6 position. Its molecular formula is C₁₃H₁₃NO₃ with a molecular weight of 231.25 g/mol . The compound is a privileged scaffold in medicinal chemistry, with literature reporting its capacity to undergo diverse chemical transformations. Specifically, it is known to participate in the formation of hydrazone derivatives [1], and it can be reduced to its corresponding primary alcohol, (8-methoxyquinolin-6-yl)methanol, using lithium aluminum hydride [2], offering multiple points for synthetic elaboration.

Why Generic 8-Methoxyquinoline Analogs Cannot Substitute for Ethyl 8-Methoxyquinoline-6-carboxylate in Research and Development Pipelines


The position and nature of substituents on the quinoline ring are critical determinants of a compound's specific biological and physicochemical profile. Ethyl 8-methoxyquinoline-6-carboxylate's unique substitution pattern—an ester at C6 and a methoxy at C8—is not present in other commercially relevant analogs, which are often substituted at different positions or possess different functional groups, such as the 2-, 3-, or 4-carboxylic acid derivatives or aminoquinolines [1]. The methoxy group at the 8-position is known to enhance lipophilicity, which can significantly alter membrane permeability and target binding kinetics compared to unsubstituted or hydroxy-substituted quinolines . Therefore, substituting this compound with a generic quinoline derivative would introduce an unpredictable change in a compound's pharmacokinetic and pharmacodynamic properties, jeopardizing the integrity of any structure-activity relationship (SAR) study or a scale-up campaign .

Quantitative Differentiation Guide for Ethyl 8-Methoxyquinoline-6-carboxylate: Evidence-Based Selection Criteria Against Close Structural Analogs


Potent and Selective MAO-B Inhibition Profile: A Clear Differentiation from a Structurally Similar Ligand

The ethyl 8-methoxyquinoline-6-carboxylate scaffold demonstrates a high degree of selectivity for Monoamine Oxidase B (MAO-B) over MAO-A. It exhibits potent inhibitory activity against human MAO-B with an IC₅₀ of 12 nM [1]. In contrast, a structurally similar ligand (CHEMBL1575961/BDBM50401981) displays a markedly different and less favorable profile, with an MAO-B IC₅₀ of 1130 nM [2]. This demonstrates the critical influence of the precise substitution pattern on achieving high MAO-B affinity and highlights the unique value of the ethyl 8-methoxyquinoline-6-carboxylate chemotype for selective MAO-B inhibitor design.

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Selectivity Profiling

Intra-Target Selectivity Profile: Superior MAO-B vs. MAO-A Selectivity Index Compared to a Structurally Similar Ligand

The ethyl 8-methoxyquinoline-6-carboxylate scaffold exhibits a favorable intra-target selectivity profile, potently inhibiting MAO-B (IC₅₀ = 12 nM) [1] while displaying only weak activity against MAO-A (IC₅₀ = 2000 nM) [1], yielding a selectivity index (SI) of 167 for MAO-B over MAO-A. This is a significant improvement over the selectivity profile of a comparator ligand (CHEMBL1575961), which shows a substantially lower MAO-B/MAO-A selectivity index of less than 1, with IC₅₀ values of 1130 nM and >100,000 nM, respectively [2].

Monoamine Oxidase Enzyme Selectivity Neurological Disorders

Moderate Acetylcholinesterase (AChE) Inhibition Profile Confirms Broader Polypharmacology Potential

In addition to its activity against MAO-B, ethyl 8-methoxyquinoline-6-carboxylate also demonstrates measurable inhibition of human acetylcholinesterase (AChE) with an IC₅₀ of 1200 nM (1.2 µM) [1]. While modest, this activity is quantifiable and provides a baseline for the scaffold's interaction with a second key neurological target. This establishes its potential as a starting point for polypharmacological approaches in neurodegenerative disease research, a profile not readily replicated by other mono-target quinoline derivatives.

Acetylcholinesterase Polypharmacology Neurodegeneration

High-Impact Research and Development Scenarios Enabled by Ethyl 8-Methoxyquinoline-6-carboxylate's Unique Profile


Medicinal Chemistry: Development of Selective MAO-B Inhibitors for Neurodegenerative Diseases

This compound serves as a validated and highly potent starting point (IC₅₀ = 12 nM) for the design of selective MAO-B inhibitors, with a well-defined selectivity window over MAO-A [1]. Its established structure-activity relationship for MAO-B selectivity makes it a more advanced and predictable scaffold for medicinal chemistry campaigns targeting Parkinson's disease and other neurological disorders compared to other unoptimized quinoline ligands.

Chemical Biology: A Multi-Target Probe for Investigating MAO-B and AChE Crosstalk

Its unique dual-activity profile against MAO-B (IC₅₀ = 12 nM) and AChE (IC₅₀ = 1200 nM) positions ethyl 8-methoxyquinoline-6-carboxylate as a valuable chemical biology probe to investigate the interplay between these two enzyme systems in cellular models of neurodegeneration [1].

Synthetic Chemistry: A Versatile Intermediate for Derivatization and Patent-Busting

The ethyl ester at the C6 position offers a clear synthetic handle for diversification. As documented, it can be reduced to a primary alcohol, (8-methoxyquinolin-6-yl)methanol, using standard reagents like lithium aluminum hydride [2]. This reactivity allows for the rapid generation of a library of derivatives (e.g., amides, ketones, ethers), essential for SAR exploration and for circumventing existing intellectual property around other quinoline scaffolds.

Technical Documentation Hub

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